molecular formula C11H12INO4 B6644265 Methyl 2-[(3-hydroxy-4-iodobenzoyl)-methylamino]acetate

Methyl 2-[(3-hydroxy-4-iodobenzoyl)-methylamino]acetate

Cat. No. B6644265
M. Wt: 349.12 g/mol
InChI Key: MJHFZPCMWARAHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-[(3-hydroxy-4-iodobenzoyl)-methylamino]acetate, commonly known as MIAM, is a chemical compound that has been extensively studied for its potential use in scientific research. It is a derivative of the benzoylphenylurea family of compounds and has been shown to have a range of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of MIAM is not yet fully understood. However, it is thought to work by inhibiting the activity of enzymes involved in various cellular processes, such as DNA replication and protein synthesis. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
MIAM has been shown to have a range of biochemical and physiological effects. In cancer cells, it has been shown to inhibit cell growth and induce apoptosis. Inflammatory cytokine production has been shown to be reduced in vitro, suggesting that MIAM may have anti-inflammatory properties. Additionally, MIAM has been shown to inhibit the formation of beta-amyloid fibrils, which are a hallmark of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using MIAM in lab experiments is that it has been well-studied and its synthesis method is well-established. Additionally, its potential use in cancer research, anti-inflammatory research, and Alzheimer's disease research makes it a versatile compound for a range of experiments. However, one limitation is that its mechanism of action is not yet fully understood, which may make it difficult to interpret results from experiments.

Future Directions

There are several future directions for research on MIAM. One area of interest is in further understanding its mechanism of action, which may provide insights into its potential use in a variety of research applications. Additionally, further studies on its potential use in cancer research, anti-inflammatory research, and Alzheimer's disease research may lead to the development of new treatments for these diseases. Finally, there is potential for the synthesis of new derivatives of MIAM that may have improved efficacy and fewer limitations for use in lab experiments.

Synthesis Methods

The synthesis of MIAM involves the reaction of 3-hydroxy-4-iodobenzoic acid with methylamine and acetic anhydride. The resulting product is then purified through column chromatography to obtain MIAM. This synthesis method has been well-established in the literature and has been used by many researchers to obtain MIAM for their experiments.

Scientific Research Applications

MIAM has been investigated for its potential use in a variety of scientific research applications. One notable area of interest is in cancer research, as MIAM has been shown to inhibit the growth of cancer cells in vitro. It has also been studied for its potential use as an anti-inflammatory agent, as it has been shown to reduce the production of inflammatory cytokines in vitro. Additionally, MIAM has been investigated for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the formation of beta-amyloid fibrils in vitro.

properties

IUPAC Name

methyl 2-[(3-hydroxy-4-iodobenzoyl)-methylamino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12INO4/c1-13(6-10(15)17-2)11(16)7-3-4-8(12)9(14)5-7/h3-5,14H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJHFZPCMWARAHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)OC)C(=O)C1=CC(=C(C=C1)I)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12INO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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